Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol

Description

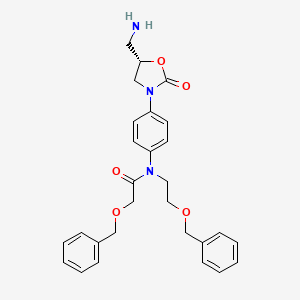

Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol (CAS: 1160170-00-2) is a derivative of Rivaroxaban, a direct Factor Xa inhibitor used clinically as an anticoagulant . This compound is structurally characterized by the removal of the 5-chlorothiophene-2-carboxamide moiety and the introduction of two benzyloxyethyl groups. Its molecular formula is C₁₉H₂₀ClN₃O₆S (MW: 453.9), differing from Rivaroxaban (C₁₉H₁₈ClN₃O₅S, MW: 435.88) through the addition of hydroxyl and benzyloxy substituents . It is primarily used as a reference standard in quality control during Rivaroxaban production and in toxicology studies for Abbreviated New Drug Applications (ANDAs) .

Properties

Molecular Formula |

C28H31N3O5 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |

InChI |

InChI=1S/C28H31N3O5/c29-17-26-18-31(28(33)36-26)25-13-11-24(12-14-25)30(15-16-34-19-22-7-3-1-4-8-22)27(32)21-35-20-23-9-5-2-6-10-23/h1-14,26H,15-21,29H2/t26-/m0/s1 |

InChI Key |

MQDCMLLYEPAVQJ-SANMLTNESA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from basic organic compounds. The key steps include:

Formation of the Chlorothiophene Ring: This can be achieved through the chlorination of thiophene-2-carboxylic acid.

Introduction of Benzyloxy Groups: This step involves the reaction of the intermediate with benzyl alcohol under specific conditions to form benzyloxy derivatives.

Formation of the Diol Structure:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: As a derivative of Rivaroxaban, it may have potential anticoagulant properties.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol involves its interaction with specific molecular targets. The chlorothiophene ring and benzyloxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The following table summarizes key Rivaroxaban analogs, their structural features, and functional impacts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Functional Impact |

|---|---|---|---|---|---|

| Rivaroxaban (Parent Compound) | 366789-02-8 | C₁₉H₁₈ClN₃O₅S | 435.88 | Morpholino group, 5-chlorothiophene-2-carboxamide | High Factor Xa affinity; oral bioavailability |

| Rivaroxaban Diol (Main Compound) | 1160170-00-2 | C₁₉H₂₀ClN₃O₆S | 453.9 | Hydroxyethyl and benzyloxy groups | Increased polarity; reduced metabolic stability |

| Rivaroxaban Desmorpholinone Analog | 936232-22-3 | C₁₇H₁₈ClN₃O₄S | 395.86 | Removal of morpholino ring | Lower binding affinity; altered PK profile |

| Rivaroxaban Related Compound J | 1632463-24-1 | C₃₈H₃₆Cl₂N₆O₁₀S₂ | 1066.68 | Dimeric structure with extended alkyl chains | Prolonged half-life; potential toxicity risks |

| Rivaroxaban Open Chain Dithiophene Analog | 1807455-76-0 | C₂₅H₂₄Cl₂N₄O₆S₂ | 611.52 | Open-chain oxazolidinone; dual thiophene groups | Enhanced solubility; reduced target specificity |

| Rivaroxaban N-Acyl Glycolic Acid | N/A | C₂₄H₂₁Cl₂N₃O₇S₂ | 622.53 | Glycolic acid substitution | Improved renal clearance; altered potency |

Key Research Findings

As an impurity, it is monitored at ≤0.15% in commercial Rivaroxaban batches to ensure drug safety .

Desmorpholinone Analog: Removal of the morpholino ring (critical for Factor Xa binding) reduces anticoagulant activity by ~80% in vitro .

Related Compound J :

- The dimeric structure may lead to prolonged half-life but introduces risks of off-target interactions due to its large size .

Open Chain Dithiophene Analog :

- The open-chain configuration decreases conformational rigidity, lowering Factor Xa inhibition (IC₅₀: 12 nM vs. Rivaroxaban’s 0.7 nM) .

N-Acyl Glycolic Acid :

- Glycolic acid substitution facilitates renal excretion, making it a candidate for metabolites with reduced systemic exposure .

Pharmacokinetic (PK) and Analytical Considerations

- Rivaroxaban Diol : Lacks validated PK data but is quantified using high-performance liquid chromatography (HPLC) with a detection limit of 0.01% .

- Rivaroxaban : Exhibits 80% oral bioavailability and a half-life of 5–13 hours, whereas analogs like the Open Chain Dithiophene variant show unpredictable absorption due to solubility-stability trade-offs .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 0°C | HPLC (C18 column) | 65–75 |

| Benzyloxy Deprotection | H₂/Pd-C, ethanol, RT | TLC (hexane:EtOAc) | 85–90 |

Advanced: How can stereochemical inconsistencies in the diol moiety be resolved during synthesis?

Methodological Answer:

Stereochemical control is critical due to multiple chiral centers. Strategies include:

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to separate enantiomers .

- NMR analysis : - and -NMR coupling constants (e.g., vicinal ) confirm relative configurations .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation conditions (e.g., acetonitrile/water) .

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques ensures structural and purity validation:

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with MS detection (ESI+) confirms molecular weight and purity (>98%) .

- NMR spectroscopy : -, -, and 2D NMR (COSY, HSQC) assign proton and carbon environments, critical for verifying substituents .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxamide) .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Purpose |

|---|---|---|

| HPLC-MS | Column: C18, 2.6 µm; Flow: 0.3 mL/min; Gradient: 5–95% ACN in 15 min | Purity, MW confirmation |

| -NMR | Solvent: DMSO-d₆; Frequency: 400 MHz | Structural elucidation |

Advanced: How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from metabolic instability or solubility issues. Mitigation strategies include:

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) in PBS (pH 7.4) to mimic physiological conditions .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify degradation products .

- Pharmacokinetic profiling : Conduct dose-ranging studies in animal models, measuring plasma concentrations over 24h using validated LC-MS/MS methods .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to SDS guidelines (e.g., ):

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from moisture and light .

Advanced: How can impurities in the final product be profiled and quantified?

Methodological Answer:

Impurity profiling involves:

- Forced degradation studies : Expose the compound to heat (40–60°C), acid/base (0.1M HCl/NaOH), and oxidative (H₂O₂) conditions to simulate stability challenges .

- HPLC-DAD/ELSD : Quantify impurities using relative retention times and calibration curves (limit: ≤0.1% per ICH Q3A guidelines) .

- Structural identification : Isolate impurities via preparative HPLC and characterize via HRMS and NMR .

Basic: What are the stability-indicating parameters for this compound under varying storage conditions?

Methodological Answer:

Stability is assessed via:

- Long-term studies : Store at 25°C/60% RH for 6–12 months and monitor degradation via HPLC .

- Accelerated testing : 40°C/75% RH for 3 months to predict shelf life .

- Photostability : Expose to UV light (ICH Q1B) and analyze for isomerization or decomposition .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to Factor Xa (target for Rivaroxaban derivatives) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR models : Corrogate substituent effects (e.g., benzyloxy groups) on anticoagulant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.